3-Fluorophenylacetylene

説明

The exact mass of the compound 3-Fluorophenylacetylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluorophenylacetylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluorophenylacetylene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-ethynyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F/c1-2-7-4-3-5-8(9)6-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRUTZFCVFUTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334284 | |

| Record name | 3-Fluorophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2561-17-3 | |

| Record name | 3-Fluorophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluorophenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenylacetylene, also known as 1-ethynyl-3-fluorobenzene, is a fluorinated organic compound of significant interest in medicinal chemistry, materials science, and organic synthesis. Its CAS number is 2561-17-3 . The strategic placement of a fluorine atom on the phenyl ring, meta to the acetylene group, imparts unique electronic properties, influencing its reactivity and the characteristics of molecules derived from it. This guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for a technical audience.

Core Properties of 3-Fluorophenylacetylene

The physical and chemical properties of 3-Fluorophenylacetylene are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| CAS Number | 2561-17-3 |

| Molecular Formula | C₈H₅F |

| Molecular Weight | 120.12 g/mol |

| Appearance | Colorless to light orange/yellow liquid |

| Boiling Point | 138 °C (lit.) |

| Density | 1.039 g/mL at 25 °C (lit.) |

| Refractive Index (n₂₀/D) | 1.5170 (lit.) |

| Flash Point | 32.2 °C (90.0 °F) - closed cup |

| Synonyms | 1-Ethynyl-3-fluorobenzene, m-Fluorophenylacetylene |

Experimental Protocols

Synthesis of 3-Fluorophenylacetylene via Sonogashira Coupling

A common and effective method for the synthesis of 3-Fluorophenylacetylene is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. A representative protocol is detailed below.

Reaction Scheme:

Materials:

-

1-Fluoro-3-iodobenzene (or 1-bromo-3-fluorobenzene)

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol for deprotection

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Coupling Reaction:

-

To a dry Schlenk flask under an argon atmosphere, add 1-fluoro-3-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous THF and triethylamine (2.0 eq) to the flask.

-

To this stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.

-

-

Work-up and Isolation of Silylated Intermediate:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in a suitable organic solvent (e.g., diethyl ether) and washed with saturated aqueous ammonium chloride and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude silylated product, 1-((trimethylsilyl)ethynyl)-3-fluorobenzene.

-

-

Deprotection:

-

The crude silylated intermediate is dissolved in THF.

-

A solution of TBAF (1.1 eq, 1M in THF) is added, and the mixture is stirred at room temperature for 1-2 hours.

-

Alternatively, the intermediate can be dissolved in methanol, and potassium carbonate (2.0 eq) is added, followed by stirring at room temperature.

-

-

Final Purification:

-

After deprotection is complete (monitored by TLC), the reaction is quenched with water.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude 3-Fluorophenylacetylene is then purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the final product as a clear liquid.

-

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-7.4 ppm) and a singlet for the acetylenic proton. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The acetylenic proton should appear as a singlet around 3.0-3.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show two signals for the alkyne carbons (typically between 75 and 90 ppm). The aromatic carbons will appear in the range of 110-165 ppm, with the carbon directly bonded to the fluorine atom showing a large one-bond carbon-fluorine coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom. For fluorobenzene, the chemical shift is approximately -113 ppm relative to CFCl₃. The chemical shift for 3-fluorophenylacetylene is expected to be in a similar region.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) should show a prominent molecular ion peak (M⁺) at an m/z of 120.12. Common fragmentation patterns for phenylacetylenes include the loss of the acetylenic proton and fragmentation of the aromatic ring.

Applications in Drug Discovery and Materials Science

The unique properties imparted by the fluorine atom make 3-Fluorophenylacetylene a valuable building block in several advanced applications.

-

Drug Discovery: The incorporation of fluorine into drug candidates can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa. The terminal alkyne group of 3-Fluorophenylacetylene is a versatile handle for further chemical modifications, most notably through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," to form stable triazole linkages.

-

Materials Science: The rigid, linear structure of the phenylacetylene unit is useful in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The fluorine substituent can influence the electronic properties and stability of these materials.

Visualizations

Synthesis Workflow

An In-depth Technical Guide to the Synthesis of 3-Fluorophenylacetylene from 3-bromo-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-fluorophenylacetylene from 3-bromo-1-fluorobenzene. The described methodology is centered around a two-step process: a Sonogashira cross-coupling reaction to form a protected silylacetylene intermediate, followed by a deprotection step to yield the final product. This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-fluorophenylacetylene from 3-bromo-1-fluorobenzene is efficiently achieved through a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] To prevent self-coupling of the terminal alkyne (Glaser coupling) and other side reactions, a protected alkyne, ethynyltrimethylsilane (trimethylsilylacetylene), is used.[1] The resulting intermediate, ((3-fluorophenyl)ethynyl)trimethylsilane, is then deprotected to afford the desired 3-fluorophenylacetylene.

The overall reaction scheme is as follows:

Step 1: Sonogashira Coupling

Step 2: Deprotection

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the reactants, intermediate, and final product is provided in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n20/D) |

| 3-bromo-1-fluorobenzene | C₆H₄BrF | 174.998[3] | 150-150[4] | 1.595 | 1.533 |

| Ethynyltrimethylsilane | C₅H₁₀Si | 98.22[5] | 53[5] | 0.709[5] | 1.388[5] |

| ((3-fluorophenyl)ethynyl)trimethylsilane | C₁₁H₁₃FSi | 192.305[6] | 207.4 ± 32.0[6] | 1.0 ± 0.1[6] | 1.491[6] |

| 3-Fluorophenylacetylene | C₈H₅F | 120.12[7][8] | 138[7][8] | 1.039[7][8] | 1.5170[7][9] |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 3-fluorophenylacetylene.

Step 1: Synthesis of ((3-fluorophenyl)ethynyl)trimethylsilane via Sonogashira Coupling

This procedure is adapted from a similar Sonogashira coupling reaction.[10]

Reagents and Materials:

-

3-bromo-1-fluorobenzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-bromo-1-fluorobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous triethylamine as the solvent.

-

To the stirred mixture, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the triethylamine.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ((3-fluorophenyl)ethynyl)trimethylsilane.

-

The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of 3-Fluorophenylacetylene via Deprotection

This procedure is based on standard deprotection methods for trimethylsilyl-protected acetylenes.[1][11]

Reagents and Materials:

-

((3-fluorophenyl)ethynyl)trimethylsilane

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure using Potassium Carbonate:

-

Dissolve the crude or purified ((3-fluorophenyl)ethynyl)trimethylsilane (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-fluorophenylacetylene.

-

The crude product can be purified by distillation under reduced pressure or by flash column chromatography.

Procedure using Tetrabutylammonium Fluoride (TBAF):

-

Dissolve the crude or purified ((3-fluorophenyl)ethynyl)trimethylsilane (1.0 eq) in THF.

-

Add a 1M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or GC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate as described above.

-

Purify the product by distillation or chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis. Note that yields are highly dependent on reaction scale, purity of reagents, and optimization of conditions.

| Step | Reactant | Catalyst/Reagent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Sonogashira Coupling | 3-bromo-1-fluorobenzene | Pd(PPh₃)₂Cl₂ / CuI | 2 / 4 | Triethylamine | 60-70 | 12-24 | 80-95 |

| Deprotection (K₂CO₃) | ((3-fluorophenyl)ethynyl)trimethylsilane | K₂CO₃ | - | Methanol | Room Temp. | 2-4 | 90-98 |

| Deprotection (TBAF) | ((3-fluorophenyl)ethynyl)trimethylsilane | TBAF | - | THF | 0 to Room Temp. | 1-2 | 90-98 |

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of 3-fluorophenylacetylene.

Caption: Experimental workflow for the synthesis of 3-fluorophenylacetylene.

Conclusion

The synthesis of 3-fluorophenylacetylene from 3-bromo-1-fluorobenzene via a Sonogashira coupling with a protected alkyne followed by deprotection is a robust and high-yielding method. This technical guide provides the necessary details for researchers to successfully perform this synthesis in a laboratory setting. Careful execution of the experimental protocols and purification procedures will ensure the desired product is obtained in high purity.

References

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]

- 4. fishersci.com [fishersci.com]

- 5. 乙炔基三甲基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS#:40230-96-4 | [(3-Fluorophenyl)ethynyl](trimethyl)silane | Chemsrc [chemsrc.com]

- 7. chembk.com [chembk.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 3-FLUOROPHENYLACETYLENE | 2561-17-3 [chemicalbook.com]

- 10. CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

3-Fluorophenylacetylene molecular weight and formula

Synonyms: 1-Ethynyl-3-fluorobenzene, (3-fluorophenyl)acetylene

This document provides core technical data for 3-Fluorophenylacetylene, a fluorinated aromatic hydrocarbon used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science.[1] The presence of the fluorine atom at the meta position of the phenyl ring and the reactivity of the terminal alkyne group make it a versatile building block in various chemical transformations, including coupling reactions.[1]

Chemical Properties

The fundamental molecular properties of 3-Fluorophenylacetylene are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₅F | [1][2][3][4][5][6] |

| Molecular Weight | 120.12 g/mol | [3][4][5][6] |

| CAS Number | 2561-17-3 | [2][7] |

Molecular Structure

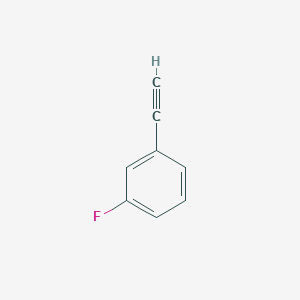

The structural arrangement of 3-Fluorophenylacetylene consists of a benzene ring substituted with a fluorine atom and an ethynyl group at positions 1 and 3, respectively. The diagram below illustrates the atomic connectivity.

Figure 1: Connectivity diagram of 3-Fluorophenylacetylene.

References

- 1. CAS 2561-17-3: 3-Fluorophenylacetylene | CymitQuimica [cymitquimica.com]

- 2. 3-Fluorophenylacetylene | CymitQuimica [cymitquimica.com]

- 3. 2561-17-3 | 3-FLUOROPHENYLACETYLENE [fluoromart.com]

- 4. chembk.com [chembk.com]

- 5. 3-FLUOROPHENYL ACETYLENE | VSNCHEM [vsnchem.com]

- 6. 3-Fluorophenylacetylene - CAS:2561-17-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. 3-FLUOROPHENYLACETYLENE | 2561-17-3 [chemicalbook.com]

Spectroscopic Data of 3-Fluorophenylacetylene: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 3-Fluorophenylacetylene (CAS No. 2561-17-3). Due to the limited availability of comprehensive, publicly accessible experimental spectra for this specific isomer, this document includes calculated data and comparative data from structurally related compounds to offer valuable insights for researchers. All data is presented with clear attribution of its source and nature (calculated, experimental, or comparative).

Compound Information

| Property | Value |

| Compound Name | 3-Fluorophenylacetylene |

| Synonyms | 1-Ethynyl-3-fluorobenzene |

| CAS Number | 2561-17-3 |

| Molecular Formula | C₈H₅F |

| Molecular Weight | 120.12 g/mol |

| Structure | |

| Structure of 3-Fluorophenylacetylene |

Spectroscopic Data Summary

The following sections summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 3-Fluorophenylacetylene (Prediction Source: ChemDraw)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.5 - 7.0 | Multiplet | Aromatic Protons (4H) |

| ~3.1 | Singlet | Acetylenic Proton (1H) |

| Note: Predicted values can vary between different software and algorithms. These values should be used as an estimation. |

Table 2: Experimental ¹H and ¹³C NMR Spectral Data for Phenylacetylene (for comparison) (Source: SDBS)

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | 7.48 | Multiplet |

| 7.40 - 7.21 | Multiplet | |

| 3.06 | Singlet | |

| ¹³C NMR | 132.2 | |

| 129.1 | ||

| 128.4 | ||

| 122.1 | ||

| 83.4 | ||

| 77.4 |

Infrared (IR) Spectroscopy

Experimental IR spectra for 3-Fluorophenylacetylene have been measured and analyzed using ab initio anharmonic calculations.[1][2] The complex spectrum arises from the coupling of various vibrational modes.[1][2]

Table 3: Calculated Anharmonic Vibrational Frequencies for 3-Fluorophenylacetylene (Source: Ab initio anharmonic calculations)[1][2]

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | Acetylenic C-H Stretch |

| ~3100 - 3000 | Aromatic C-H Stretch |

| ~2100 | C≡C Triple Bond Stretch |

| ~1600 - 1450 | Aromatic C=C Ring Stretch |

| ~1250 | C-F Stretch |

| Note: These are calculated frequencies and may differ slightly from experimental values. The spectrum is noted to be complex due to anharmonic coupling.[1][2] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-Fluorophenylacetylene (for comparison) (Source: NIST Mass Spectrometry Data Center)[3]

| m/z | Relative Intensity | Assignment |

| 120 | 100% | [M]⁺ (Molecular Ion) |

| 94 | ~50% | Fragment Ion |

| 75 | ~20% | Fragment Ion |

Experimental Methodologies

The following sections describe standard protocols for the acquisition of spectroscopic data for a liquid sample such as 3-Fluorophenylacetylene.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-20 mg of the 3-Fluorophenylacetylene sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen for its ability to dissolve the sample and for its minimal interference with the analyte's signals.

-

Filtration : Filter the solution through a pipette containing a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

-

Instrumentation : The NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance spectrometer, operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 500 MHz for ¹H and 125 MHz for ¹³C).[1]

-

Data Acquisition :

-

The instrument is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum to singlets for each unique carbon.

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR Method) :

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean.

-

Place a single drop of neat 3-Fluorophenylacetylene liquid directly onto the crystal surface.

-

-

Instrumentation : The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer (e.g., a PerkinElmer Spectrum One).

-

Background Collection : A background spectrum of the clean, empty ATR crystal is collected first. This is used to subtract the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) and the instrument itself.

-

Sample Spectrum Acquisition : The sample spectrum is then collected. The instrument typically scans the mid-IR range (e.g., 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing : The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : Prepare a dilute solution of 3-Fluorophenylacetylene in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration might be in the range of 10-100 µg/mL.

-

Instrumentation : The analysis is performed on a GC-MS system, comprising a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Gas Chromatography Method :

-

Injector : A split/splitless inlet is used, typically in split mode to prevent column overloading. The injector temperature is set high enough to ensure rapid vaporization (e.g., 250 °C).

-

Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for aromatic compounds.

-

Oven Program : A temperature program is used to separate the components of the sample. For example, an initial temperature of 50 °C held for 1 minute, then ramped at 10 °C/min to 300 °C.

-

Carrier Gas : Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry Method :

-

Ionization : Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer : A quadrupole or ion trap analyzer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

-

Data Acquisition : The mass spectrometer continuously acquires spectra as compounds elute from the GC column.

-

-

Data Analysis : The resulting total ion chromatogram (TIC) shows peaks corresponding to separated compounds. The mass spectrum of the peak corresponding to 3-Fluorophenylacetylene is extracted and analyzed for its molecular ion and fragmentation pattern.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.

Caption: Generalized workflow for spectroscopic analysis.

Disclaimer

The spectroscopic data for 3-Fluorophenylacetylene presented in this document is based on predictions and comparative analysis with structurally similar molecules due to the lack of readily available, comprehensive experimental data in public databases. This information is intended for guidance and research planning. Experimental verification is strongly recommended for definitive structural elucidation and characterization.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Fluorophenylacetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-fluorophenylacetylene. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized. The data is presented in a structured format, accompanied by detailed experimental protocols and a visual representation of the molecular structure for clear assignment of spectral features.

Introduction

3-Fluorophenylacetylene, also known as 1-ethynyl-3-fluorobenzene, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide focuses on the characteristic ¹H and ¹³C NMR chemical shifts and coupling constants of 3-fluorophenylacetylene.

Molecular Structure and Atom Numbering

The structural formula of 3-fluorophenylacetylene with the IUPAC numbering scheme used for the assignment of NMR signals is depicted below. This numbering is essential for correlating the spectral data to the specific protons and carbons in the molecule.

Caption: Molecular structure of 3-fluorophenylacetylene with atom numbering.

Experimental Protocols

The NMR data presented in this guide were obtained using high-resolution Fourier Transform (FT) NMR spectroscopy. The following provides a typical experimental protocol for acquiring such data.

Instrumentation:

-

¹H and ¹³C NMR spectra are typically recorded on a Bruker AC300MHz FT-NMR spectrometer or equivalent.[1]

-

The spectrometer frequency for ¹³C analysis is set at 75.45 MHz.[1]

Sample Preparation:

-

A sample of 3-fluorophenylacetylene (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

A standard single-pulse experiment is typically used.

-

The spectral width is set to encompass all proton signals (e.g., 0-10 ppm).

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds is used between scans.

-

-

¹³C NMR:

-

Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

-

The PENDANT (Polarization Enhancement during Attached Nucleus Test) pulse sequence can be used for the assignment of acetylenic carbons, which distinguishes between CH, CH₂, CH₃, and quaternary carbons.[1]

-

A larger number of scans (e.g., 512-2048) is typically required due to the lower natural abundance of the ¹³C isotope.[1]

-

A relaxation delay of 2-5 seconds is employed.[1]

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

The chemical shifts (δ) are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.00 ppm for ¹³C) relative to tetramethylsilane (TMS) at 0 ppm.[1]

¹H NMR Spectral Data

The ¹H NMR spectrum of 3-fluorophenylacetylene in CDCl₃ exhibits distinct signals for the acetylenic proton and the four aromatic protons. The chemical shifts and coupling constants are summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H5 | 7.32 | td | J(H5,H4)=J(H5,H6)=7.8, J(H5,F)=5.5 |

| H4 | 7.28 | d | J(H4,H5)=7.8 |

| H6 | 7.22 | d | J(H6,H5)=7.8 |

| H2 | 7.12 | dt | J(H2,F)=8.8, J(H2,H4)=J(H2,H6)=2.5 |

| Hβ (acetylenic) | 3.08 | s | - |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 3-fluorophenylacetylene in CDCl₃ shows eight distinct signals corresponding to the eight carbon atoms in the molecule. The fluorine atom introduces characteristic C-F coupling constants, which are invaluable for signal assignment.

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C3 | 162.5 | d | ¹J(C3,F) = 247.5 |

| C5 | 130.1 | d | ³J(C5,F) = 8.3 |

| C2 | 127.8 | d | ³J(C2,F) = 3.1 |

| C1 | 124.2 | d | ²J(C1,F) = 22.8 |

| C6 | 118.4 | d | ²J(C6,F) = 21.2 |

| C4 | 115.9 | d | ⁴J(C4,F) = 2.5 |

| Cβ (acetylenic) | 82.5 | s | - |

| Cα (acetylenic) | 77.4 | d | ⁴J(Cα,F) = 3.8 |

Spectral Analysis and Interpretation

¹H NMR Spectrum:

The aromatic region of the ¹H NMR spectrum displays a complex pattern due to proton-proton and proton-fluorine couplings.

-

The downfield triplet of doublets (td) at 7.32 ppm is assigned to H5 , which is coupled to the adjacent protons H4 and H6, and also shows a through-space coupling to the fluorine atom.

-

The doublet at 7.28 ppm corresponds to H4 , coupled to H5.

-

The doublet at 7.22 ppm is assigned to H6 , also coupled to H5.

-

The doublet of triplets (dt) at 7.12 ppm corresponds to H2 , which shows a large coupling to the fluorine atom and smaller couplings to H4 and H6.

-

The acetylenic proton, Hβ , appears as a sharp singlet at 3.08 ppm, indicating minimal coupling with other protons.

¹³C NMR Spectrum:

The ¹³C NMR spectrum is particularly informative due to the presence of C-F coupling constants, which follow predictable trends and aid in the definitive assignment of the aromatic carbons.

-

The signal for C3 , the carbon directly bonded to the fluorine atom, appears at the most downfield chemical shift in the aromatic region (162.5 ppm) and exhibits a very large one-bond C-F coupling constant (¹J(C3,F) = 247.5 Hz).

-

The signals for C1 and C6 , which are two bonds away from the fluorine atom, show significant two-bond C-F coupling constants (²J(C1,F) = 22.8 Hz and ²J(C6,F) = 21.2 Hz).

-

The carbons at the meta positions relative to the fluorine, C5 and C2 , exhibit smaller three-bond C-F couplings.

-

The carbon para to the fluorine, C4 , shows the smallest four-bond C-F coupling.

-

The acetylenic carbons, Cα and Cβ , are observed at 77.4 ppm and 82.5 ppm, respectively. Notably, the Cα carbon, which is closer to the aromatic ring, shows a small four-bond coupling to the fluorine atom. The terminal acetylenic carbon, Cβ, appears as a singlet. The chemical shifts of the acetylenic carbons are influenced by the electronic effects of the substituents on the phenyl ring.[1]

Logical Workflow for Spectral Assignment

The following diagram illustrates the logical workflow for the assignment of the ¹H and ¹³C NMR spectra of 3-fluorophenylacetylene, integrating information from chemical shifts, multiplicities, and coupling constants.

Caption: Workflow for NMR spectral assignment.

Conclusion

This technical guide provides a detailed compilation of the ¹H and ¹³C NMR data for 3-fluorophenylacetylene. The tabulated chemical shifts and coupling constants, along with the described experimental protocols and assignment strategies, offer a valuable resource for scientists and researchers working with this compound. The characteristic NMR fingerprint, particularly the C-F coupling patterns, allows for its confident identification and structural verification.

References

Physical properties of 3-Fluorophenylacetylene: boiling point, density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Fluorophenylacetylene, a compound of interest in medicinal chemistry and materials science. This document presents its boiling point and density, supported by available experimental data. Furthermore, it outlines general methodologies for the determination of these properties and includes a visualization of its synthetic pathway.

Core Physical Properties

The physical characteristics of 3-Fluorophenylacetylene are crucial for its handling, purification, and application in various chemical syntheses. The experimentally determined and calculated values for its boiling point and density are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 138 °C (lit.)[1][2][3] | Standard atmospheric pressure |

| 148.7 ± 23.0 °C[4] | 760 mmHg (Calculated) | |

| 132 °C | Not specified | |

| Density | 1.039 g/mL (lit.)[1][2][3] | 25 °C |

| 1.1 ± 0.1 g/cm³[4] | Not specified | |

| 1.039 g/cm³ | Not specified |

Experimental Protocols for Property Determination

While specific experimental protocols for the determination of 3-Fluorophenylacetylene's physical properties are not detailed in the reviewed literature, the following are standard and widely accepted methods for determining the boiling point and density of liquid organic compounds.

Boiling Point Determination: Thiele Tube Method

A common and efficient method for determining the boiling point of a small quantity of liquid is the Thiele tube method.[5]

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., Durham tube)

-

Rubber band or wire for attachment

-

Heating source (e.g., Bunsen burner or oil bath)

-

High-boiling point mineral oil

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube containing mineral oil, making sure the sample is fully immersed.

-

The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil via convection currents.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5][6]

Density Determination

The density of a liquid can be determined using a pycnometer or, more simply, by measuring the mass of a known volume.

Apparatus:

-

Volumetric flask or graduated cylinder

-

Analytical balance

Procedure:

-

An empty, dry volumetric flask or a precise graduated cylinder is weighed on an analytical balance.

-

A known volume of 3-Fluorophenylacetylene is carefully added to the container.

-

The container with the liquid is reweighed.

-

The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume. For accurate results, the temperature at which the measurement is taken should be recorded and controlled.

Synthesis of 3-Fluorophenylacetylene

3-Fluorophenylacetylene can be synthesized via a two-step reaction sequence.[4] This process is a common pathway for the formation of substituted phenylacetylenes.

Caption: Synthetic pathway for 3-Fluorophenylacetylene.

References

Solubility of 3-Fluorophenylacetylene in common organic solvents

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Quantitative solubility data for 3-fluorophenylacetylene in common organic solvents is not extensively documented in publicly available literature. However, by understanding the molecule's physicochemical properties and applying established principles of solubility, a robust framework for its use can be established. This guide provides a theoretical solubility profile, a general experimental protocol for determining precise solubility, and a framework for data presentation.

Physicochemical Properties and Predicted Solubility

3-Fluorophenylacetylene (C₈H₅F) is a colorless to light orange liquid with a molecular weight of 120.12 g/mol .[1][2] Its density is approximately 1.039 g/mL at 25°C, and it has a boiling point of 138°C.[1][3] The molecule's structure, featuring a phenyl ring, an ethynyl group, and a fluorine atom, dictates its solubility characteristics.

The principle of "like dissolves like" is the primary determinant of solubility.[4] 3-Fluorophenylacetylene possesses both nonpolar (phenyl ring, alkyne group) and polar (carbon-fluorine bond) characteristics, suggesting it will be miscible with a range of organic solvents. Its solubility profile can be predicted as follows:

-

High Solubility: Expected in nonpolar and moderately polar aprotic solvents such as toluene, tetrahydrofuran (THF), diethyl ether, and chloroform. These solvents can effectively solvate the nonpolar phenyl and acetylene portions of the molecule. Phenylacetylene, a structurally similar compound without the fluorine atom, is soluble in acetone and miscible with diethyl ether and ethanol.[5]

-

Moderate to Good Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. While these solvents are highly polar, they lack the strong hydrogen-bonding network of protic solvents.

-

Low Solubility: Expected in highly polar protic solvents such as water, methanol, and ethanol. The strong hydrogen-bonding networks in these solvents would be disrupted by the largely nonpolar 3-fluorophenylacetylene molecule, making dissolution energetically unfavorable. A safety data sheet for the compound indicates no available data for water solubility.[6]

Quantitative Solubility Data Framework

For research and development purposes, precise quantitative solubility data is often required. The following table provides a structured format for recording experimentally determined solubility values at a standard temperature (e.g., 25°C).

| Solvent | Solvent Polarity (Relative) | Solubility at 25°C (g/L) | Solubility at 25°C (mol/L) | Observations |

| Nonpolar Aprotic | ||||

| Hexane | 0.009 | |||

| Toluene | 0.099 | |||

| Moderately Polar Aprotic | ||||

| Diethyl Ether | 0.117 | |||

| Tetrahydrofuran (THF) | 0.207 | |||

| Ethyl Acetate | 0.228 | |||

| Polar Aprotic | ||||

| Acetone | 0.355 | |||

| Acetonitrile | 0.460 | |||

| Dimethylformamide (DMF) | 0.386 | |||

| Dimethyl Sulfoxide (DMSO) | 0.444 | |||

| Polar Protic | ||||

| Methanol | 0.762 | |||

| Ethanol | 0.654 | |||

| Water | 1.000 |

Solvent polarity values are provided for reference.[7]

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a liquid compound like 3-fluorophenylacetylene is the isothermal equilibrium method . This procedure involves creating a saturated solution and then measuring the concentration of the solute.

Materials:

-

3-Fluorophenylacetylene

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with a UV detector (HPLC-UV), Gas Chromatography with a Flame Ionization Detector (GC-FID), or UV-Vis Spectrophotometer)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

Procedure:

-

Preparation: To a series of vials, add a known volume (e.g., 5 mL) of each solvent to be tested.

-

Equilibration: Add an excess amount of 3-fluorophenylacetylene to each vial, ensuring a separate liquid phase of the solute is present after initial mixing. Seal the vials tightly to prevent solvent evaporation.[8]

-

Agitation: Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C ± 0.5°C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 12-24 hours to allow for complete phase separation.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solvent layer) using a pipette. Be cautious not to disturb the undissolved solute layer.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a volumetric flask to remove any suspended microdroplets.

-

Dilution: Dilute the filtered, saturated solution to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of 3-fluorophenylacetylene.

-

Calculation: Calculate the solubility in the original saturated solution by accounting for the dilution factor. Express the results in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

This comprehensive approach, combining theoretical prediction with a robust experimental protocol, provides a solid foundation for scientists and researchers working with 3-fluorophenylacetylene in various applications, from synthetic chemistry to drug development.

References

- 1. chembk.com [chembk.com]

- 2. 3-Fluorophenylacetylene | CymitQuimica [cymitquimica.com]

- 3. 3-FLUOROPHENYLACETYLENE | 2561-17-3 [amp.chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. phenylacetylene [chemister.ru]

- 6. 3-FLUOROPHENYLACETYLENE - Safety Data Sheet [chemicalbook.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. benchchem.com [benchchem.com]

- 9. Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluorophenylacetylene: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Physicochemical Properties, and Synthetic Applications

Introduction

3-Fluorophenylacetylene, a fluorinated aromatic alkyne, is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, binding affinity, and lipophilicity.[1][2][3] This technical guide provides a comprehensive overview of the commercial availability, key physicochemical data, safety and handling protocols, and detailed experimental methodologies for the application of 3-Fluorophenylacetylene in crucial synthetic transformations.

Commercial Availability and Suppliers

3-Fluorophenylacetylene is readily available from a variety of chemical suppliers. The typical purity offered is ≥98%. Below is a summary of prominent suppliers and their product offerings.

| Supplier | Product Name | CAS Number | Purity |

| Sigma-Aldrich | 1-Ethynyl-3-fluorobenzene | 2561-17-3 | 98% |

| TCI Chemicals | 1-Ethynyl-3-fluorobenzene | 2561-17-3 | >98.0% (GC) |

| SynQuest Labs | 3-Fluorophenylacetylene | 2561-17-3 | Not specified |

| Apollo Scientific | 3-Fluorophenylacetylene | 2561-17-3 | 98% |

| CymitQuimica | 3-Fluorophenylacetylene | 2561-17-3 | 96% |

Physicochemical Properties

A compilation of the key physical and chemical properties of 3-Fluorophenylacetylene is presented below, providing essential data for its use in experimental design.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F | [4] |

| Molecular Weight | 120.12 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 138 °C (lit.) | [4] |

| Density | 1.039 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.5170 (lit.) | [4] |

| Flash Point | 32.2 °C (closed cup) | [5][6] |

Safety and Handling

3-Fluorophenylacetylene is a flammable liquid and an irritant. Proper safety precautions must be observed during its handling and storage.

| Hazard Statement | Precautionary Statement |

| H226: Flammable liquid and vapor | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

First Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place.[5]

Key Synthetic Applications and Experimental Protocols

3-Fluorophenylacetylene is a valuable precursor in a variety of organic reactions, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. Its terminal alkyne functionality makes it an ideal substrate for Sonogashira coupling and azide-alkyne cycloaddition ("click chemistry") reactions.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals.[1]

Detailed Experimental Protocol for a Typical Sonogashira Coupling Reaction:

-

Materials:

-

Aryl halide (e.g., 4-iodoanisole) (1.0 eq)

-

3-Fluorophenylacetylene (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Base (e.g., triethylamine or diisopropylamine) (solvent)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous, degassed solvent, followed by the base.

-

Add 3-Fluorophenylacetylene dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole. This "click" reaction is renowned for its reliability, broad functional group tolerance, and mild reaction conditions, making it a staple in drug discovery and bioconjugation.[7][8]

Detailed Experimental Protocol for a Typical Azide-Alkyne Cycloaddition:

-

Materials:

-

Organic azide (e.g., benzyl azide) (1.0 eq)

-

3-Fluorophenylacetylene (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.1 eq)

-

Solvent (e.g., a mixture of t-BuOH and water, or DMF)

-

-

Procedure:

-

In a round-bottom flask, dissolve the organic azide and 3-Fluorophenylacetylene in the chosen solvent.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting triazole by recrystallization or column chromatography.

-

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click chemistry - Wikipedia [en.wikipedia.org]

- 8. Click Chemistry [organic-chemistry.org]

Safety data sheet (SDS) and handling precautions for 3-Fluorophenylacetylene

Introduction

3-Fluorophenylacetylene (CAS No: 2561-17-3) is a fluorinated hydrocarbon derivative and a terminal alkyne, identified by its molecular formula C8H5F.[1][2][3] It serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, pesticides, and functional organic materials.[1] Its utility stems from the reactivity of the alkyne group, which allows for further functionalization in complex molecular architectures.[1] This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 3-Fluorophenylacetylene, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physical and chemical characteristics of 3-Fluorophenylacetylene are essential for its proper handling and storage. It is a clear, colorless to light yellow or orange liquid.[1][2][4] Key quantitative data are summarized below.

| Property | Value | Source |

| CAS Number | 2561-17-3 | [1][2][4][5] |

| Molecular Formula | C8H5F | [1][2][4][6] |

| Molecular Weight | 120.12 g/mol | [1][2][4][6] |

| Appearance | Colorless to light orange/yellow liquid | [1][2][4] |

| Density | 1.039 g/mL at 25 °C | [1][2][4] |

| Boiling Point | 138 °C | [1][2][4] |

| Flash Point | 32.2 °C (90 °F) - closed cup | [1][2][4] |

| Vapor Pressure | 5.3 mmHg at 25 °C | [1] |

| Refractive Index | n20/D 1.5170 | [1][4] |

Hazard Identification and GHS Classification

3-Fluorophenylacetylene is classified as a hazardous substance. Understanding its specific hazards is fundamental to ensuring laboratory safety.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | GHS02 (Flame) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Experimental Protocols: Safe Handling and Storage

No detailed experimental protocols for synthesis or specific reactions were found in the safety-focused search results. However, a generalized protocol for the safe handling of this chemical in a laboratory setting can be established based on its properties and hazards.

Engineering Controls & Handling Procedures:

-

Always work within a certified chemical fume hood to avoid inhalation of vapors.[7]

-

Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5]

-

Ground and bond containers and receiving equipment to prevent static discharge.[5]

-

Avoid contact with skin and eyes and prevent inhalation of mist or vapor.[2][5]

Hygiene Measures:

-

Do not eat, drink, or smoke in areas where this chemical is handled.[5]

-

Wash hands thoroughly after handling and before any breaks.[5]

-

Remove and launder contaminated clothing before reuse.[5]

Storage Conditions:

-

Store away from heat, sparks, open flames, and other sources of ignition.[2][7][8]

-

It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2-8°C.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.[2][7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure. The selection of PPE must be based on the concentration and amount of the substance at the specific workplace.[2]

-

Eye/Face Protection: Wear chemical safety glasses and a face shield. Equipment should be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[2][5]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear impervious, flame-retardant, and anti-static protective clothing.[2][5]

-

Respiratory Protection: If engineering controls are insufficient or in case of high vapor concentration, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. For sole protection, a full-face supplied-air respirator is required.[2]

Emergency Procedures

Immediate and appropriate response during an emergency is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure |

| General Advice | Consult a physician. Show this safety data sheet to the doctor.[2] |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[2][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[2][5] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[2][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry powder, dry sand, or alcohol-resistant foam.[2][5]

-

Unsuitable Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The substance is a flammable liquid.[5] Vapors are heavier than air, may travel to an ignition source and flash back, and can form explosive mixtures with air.[2][5] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen fluoride.[2]

Accidental Release Measures

-

Personal Precautions: Immediately evacuate personnel to a safe area.[2] Wear appropriate PPE.[2][5] Remove all sources of ignition and ensure adequate ventilation.[2][5]

-

Environmental Precautions: Prevent the product from entering drains or public waters.[2]

-

Containment and Cleanup: Stop the leak if it is safe to do so.[5] Contain the spill using a dike or absorb it with an inert material like dry sand or earth.[5] Collect the material using non-sparking tools into a suitable, closed container for disposal.[5][7]

Stability and Reactivity

| Parameter | Description |

| Reactivity | No specific reactivity data is available. |

| Chemical Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere).[2] |

| Possibility of Hazardous Reactions | No data available. |

| Conditions to Avoid | Heat, flames, sparks, and all other sources of ignition.[2][7] |

| Incompatible Materials | Strong oxidizing agents.[2][7] |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides and hydrogen fluoride.[2] |

Toxicological Information

The toxicological properties of 3-Fluorophenylacetylene have not been thoroughly investigated.[2] The available information is primarily based on its classification and the properties of similar compounds.

-

Acute Toxicity: No data available.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

-

Respiratory/Skin Sensitization: No data available.[2]

-

Germ Cell Mutagenicity: No data available.[2]

-

Carcinogenicity: Not identified as a carcinogen by IARC.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][5]

-

Additional Information: Potential symptoms of overexposure may include salivation, nausea, abdominal pain, vomiting, and fever.[2] A significant concern with fluoride-containing compounds is that the fluoride ion can reduce serum calcium levels, which may lead to fatal hypocalcemia.[2]

3-Fluorophenylacetylene is a valuable chemical intermediate that requires careful and informed handling due to its flammability and irritant properties. Adherence to the safety protocols outlined in this guide—including the use of appropriate engineering controls, personal protective equipment, and emergency preparedness—is essential for mitigating risks in a research and development environment. All personnel must be thoroughly trained on these procedures before working with this compound.

References

- 1. 3-Fluorophenylacetylene [chembk.com]

- 2. 3-FLUOROPHENYLACETYLENE - Safety Data Sheet [chemicalbook.com]

- 3. 3-FLUOROPHENYLACETYLENE | 2561-17-3 [amp.chemicalbook.com]

- 4. 3-FLUOROPHENYLACETYLENE | 2561-17-3 [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 3-Fluorophenylacetylene | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Fluorophenylacetylene - Safety Data Sheet [chemicalbook.com]

The Impact of Meta-Fluorine Substitution on the Electronic Properties of Phenylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electronic properties of 3-Fluorophenylacetylene (3-FPA), focusing on the influence of the fluorine substituent at the meta position. Fluorine substitution is a critical strategy in medicinal chemistry and materials science for modulating molecular properties. This document collates experimental and theoretical data on the dipole moment, vibrational spectroscopy, and other electronic parameters of 3-FPA. Detailed experimental protocols for its synthesis and spectroscopic analysis are also presented. The information herein is intended to serve as a comprehensive resource for researchers and professionals working with fluorinated aromatic compounds.

Introduction

Phenylacetylene and its derivatives are fundamental building blocks in organic synthesis, finding applications in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of a fluorine atom onto the phenyl ring can dramatically alter the molecule's electronic landscape, thereby influencing its reactivity, polarity, and intermolecular interactions. The high electronegativity and small size of fluorine make it a unique substituent for fine-tuning molecular properties.[2] This guide focuses specifically on 3-Fluorophenylacetylene, exploring the nuanced electronic effects imparted by the meta-positioned fluorine atom.

Electronic Properties of 3-Fluorophenylacetylene

The substitution of a hydrogen atom with fluorine at the meta position of phenylacetylene induces significant changes in the molecule's electronic distribution and properties.

Dipole Moment

The dipole moment is a critical parameter that influences a molecule's polarity, solubility, and intermolecular interactions. The fluorine substituent, being highly electronegative, significantly alters the dipole moment of the phenylacetylene system.

| Compound | Dipole Moment (μ) / Debye | Experimental Method |

| Phenylacetylene | ~0.76 | Microwave Spectroscopy |

| 3-Fluorophenylacetylene | 1.968(5) | Chirped-Pulse Fourier-Transform Microwave (CP-FTMW) Spectroscopy |

| Fluorobenzene | 1.60 | Microwave Spectroscopy |

Table 1: Comparison of Experimental Dipole Moments.

The experimental dipole moment of 3-Fluorophenylacetylene has been determined with high precision using rotational spectroscopy. The significant increase in the dipole moment compared to the parent phenylacetylene highlights the strong electron-withdrawing nature of the fluorine atom.

Inductive and Resonance Effects: The Hammett Constant

The electronic effect of a substituent on an aromatic ring can be quantified using the Hammett equation, which separates the overall electronic influence into inductive (field) and resonance effects. The Hammett substituent constant (σ) provides a measure of the electron-donating or electron-withdrawing nature of a substituent.

For a fluorine atom at the meta position, the inductive effect (σI) is dominant, while the resonance effect (σR) is negligible. This is because the meta position does not allow for direct resonance delocalization of the fluorine lone pairs into the acetylenic group.

| Substituent | Position | Hammett Constant (σ) |

| F | meta (σm) | +0.34 |

Table 2: Hammett Constant for the Meta-Fluoro Substituent.

The positive value of the Hammett constant for the meta-fluoro substituent confirms its electron-withdrawing character, primarily through the inductive effect. This withdrawal of electron density from the phenyl ring influences the acidity of the acetylenic proton and the overall reactivity of the molecule.

Ionization Potential and Electron Affinity

The ionization potential (IP) is the minimum energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added. These parameters are fundamental to understanding a molecule's redox properties and its behavior in charge-transfer processes.

-

Ionization Potential: The strong inductive effect of the fluorine atom is expected to stabilize the highest occupied molecular orbital (HOMO) of 3-Fluorophenylacetylene, leading to a higher ionization potential compared to unsubstituted phenylacetylene.

-

Electron Affinity: Conversely, the electron-withdrawing nature of fluorine should stabilize the lowest unoccupied molecular orbital (LUMO), resulting in a more positive (or less negative) electron affinity, making it more favorable to accept an electron.

For comparison, the adiabatic electron affinity of the parent phenylethynyl radical (PhCC•) has been experimentally determined to be 3.220 eV.[3] It is anticipated that the electron affinity of the 3-fluorophenylethynyl radical would be slightly higher due to the stabilizing effect of the fluorine atom.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for probing the structural and electronic properties of molecules. The vibrational frequencies of the acetylenic C-H and C≡C stretching modes are particularly sensitive to the electronic environment.

Studies using IR-UV double resonance spectroscopy have provided detailed insights into the vibrational spectrum of 3-Fluorophenylacetylene.[4] The substitution with fluorine at the meta position leads to a single strong band in the acetylenic C-H stretching region, in contrast to the more complex spectra observed for phenylacetylene and 4-fluorophenylacetylene. This simplification is attributed to changes in the molecular symmetry (from C2v to Cs).[4]

| Vibrational Mode | Phenylacetylene (cm⁻¹) | 3-Fluorophenylacetylene (cm⁻¹) |

| Acetylenic C-H Stretch | ~3325 (and other coupled bands) | ~3320 (single strong band) |

| Aromatic C-H Stretch | 3020 - 3120 | 3020 - 3120 (multiple bands) |

Table 3: Comparison of Key Vibrational Frequencies.[4]

Experimental Protocols

Synthesis of 3-Fluorophenylacetylene

A common and effective method for the synthesis of 3-Fluorophenylacetylene is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl halide. A two-step procedure involving a protected alkyne is often employed.

Caption: Synthetic workflow for 3-Fluorophenylacetylene.

Step 1: Sonogashira Coupling of 1-Bromo-3-fluorobenzene and Ethynyltrimethylsilane

This step involves the coupling of the aryl bromide with a silyl-protected acetylene, which prevents self-coupling of the terminal alkyne.

-

Materials:

-

1-Bromo-3-fluorobenzene

-

Ethynyltrimethylsilane

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or toluene)

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and CuI.

-

Add the anhydrous solvent, followed by the amine base.

-

Add 1-bromo-3-fluorobenzene and ethynyltrimethylsilane to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, (3-Fluorophenylethynyl)trimethylsilane, by column chromatography on silica gel.

-

Step 2: Deprotection of (3-Fluorophenylethynyl)trimethylsilane

The trimethylsilyl (TMS) protecting group is removed to yield the terminal alkyne.

-

Materials:

-

(3-Fluorophenylethynyl)trimethylsilane

-

Base (e.g., potassium carbonate) or a fluoride source (e.g., tetrabutylammonium fluoride - TBAF)

-

Solvent (e.g., methanol for K₂CO₃ or THF for TBAF)

-

-

Procedure (using K₂CO₃):

-

Dissolve (3-Fluorophenylethynyl)trimethylsilane in methanol.

-

Add a catalytic amount of potassium carbonate.

-

Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.

-

Upon completion, remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove the base.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield 3-Fluorophenylacetylene. Further purification by distillation or chromatography may be necessary.

-

Spectroscopic Analysis

Workflow for Spectroscopic Characterization

Caption: Workflow for spectroscopic analysis.

IR-UV Double Resonance Spectroscopy

This technique provides highly resolved vibrational spectra of molecules in the gas phase.

-

Methodology:

-

A pulsed molecular beam of 3-Fluorophenylacetylene seeded in a carrier gas (e.g., argon) is generated by supersonic expansion into a vacuum chamber.

-

The molecules are cooled to a low rotational temperature in the expansion.

-

A tunable IR laser is used to excite the molecules to a specific vibrational state.

-

A UV laser, tuned to an electronic transition of the molecule, is used to ionize the vibrationally excited molecules.

-

The resulting ions are detected by a time-of-flight mass spectrometer.

-

The IR spectrum is recorded by monitoring the ion signal as a function of the IR laser frequency.[4]

-

Conclusion

The introduction of a fluorine atom at the meta position of phenylacetylene significantly perturbs its electronic properties. The dominant electron-withdrawing inductive effect of fluorine leads to a substantial increase in the molecule's dipole moment and is expected to increase its ionization potential and electron affinity. These electronic modifications also manifest in the vibrational spectrum of 3-Fluorophenylacetylene, which shows distinct features compared to the parent compound. The synthetic accessibility of 3-Fluorophenylacetylene via the Sonogashira coupling reaction, coupled with its unique electronic characteristics, makes it a valuable tool for the design and development of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding of these properties and the experimental methods used to investigate them, serving as a valuable resource for the scientific community.

References

An In-Depth Technical Guide to the Reactivity of the Terminal Alkyne in 3-Fluorophenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the terminal alkyne in 3-fluorophenylacetylene. The presence of a fluorine atom at the meta-position of the phenyl ring significantly influences the electronic properties and, consequently, the chemical behavior of the ethynyl group. This document explores the key reactions of this versatile building block, including its synthesis, Sonogashira cross-coupling reactions, [3+2] cycloaddition reactions, and hydration. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are provided to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

3-Fluorophenylacetylene, also known as 1-ethynyl-3-fluorobenzene, is a terminal alkyne that has garnered significant interest as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] Its structure features a rigid phenylacetylene core with a fluorine atom at the meta-position. This fluorine substitution imparts unique electronic properties that modulate the reactivity of the terminal alkyne, making it a valuable tool for the construction of complex molecular architectures. The terminal alkyne functionality serves as a handle for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions and cycloadditions.

This guide delves into the core aspects of 3-fluorophenylacetylene's reactivity, providing detailed experimental methodologies and quantitative data to facilitate its application in research and development.

Electronic Effects of the 3-Fluoro Substituent

The reactivity of the terminal alkyne in 3-fluorophenylacetylene is primarily governed by the electronic effects of the fluorine atom. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect acidifies the terminal alkyne proton, making it more susceptible to deprotonation by a base. The pKa of phenylacetylene is approximately 28.7 in DMSO.[3] The electron-withdrawing fluorine atom in the meta-position is expected to further lower this pKa, enhancing the formation of the corresponding acetylide anion, a key intermediate in many reactions.